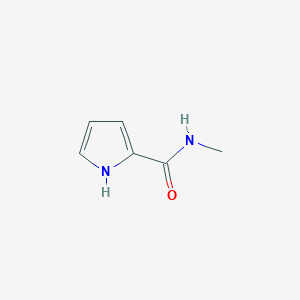

N-Methyl-1H-pyrrole-2-carboxamide

Overview

Description

N-Methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that contains a pyrrole ring substituted with a methyl group and a carboxamide group

Mechanism of Action

Target of Action

N-Methyl-1H-pyrrole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These compounds contain a carboxamide group attached to an indole. The primary targets of these compounds are a variety of enzymes and proteins .

Mode of Action

The presence of the carboxamide moiety in indole derivatives, such as this compound, causes hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to changes in cellular processes .

Biochemical Pathways

It is known that indole derivatives can have a significant impact on various biochemical pathways due to their ability to interact with a wide range of enzymes and proteins . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interaction.

Pharmacokinetics

The compound’s molecular weight (11011 g/mol) and its solid form suggest that it may have certain pharmacokinetic characteristics that affect its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a variety of enzymes and proteins . These effects could include changes in enzyme activity, alterations in protein function, and disruptions to cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-pyrrole-2-carboxamide typically involves the reaction of N-methylpyrrole with a suitable carboxylating agent. One common method is the reaction of N-methylpyrrole with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylate intermediate, which is then converted to the carboxamide using an amine source .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-2-pyrrolecarboxamide

- N-Methyl-3-pyrrolecarboxamide

- N-Methyl-4-pyrrolecarboxamide

Uniqueness

N-Methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior .

Biological Activity

N-Methyl-1H-pyrrole-2-carboxamide (NMPC) is a heterocyclic organic compound that has garnered interest in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article explores the biological activity of NMPC, summarizing key findings from recent studies, its mechanisms of action, and its implications for medicinal chemistry.

Chemical Structure and Properties

NMPC is characterized by a pyrrole ring substituted with a methyl group and a carboxamide group. Its molecular formula is C₆H₈N₂O, with a molecular weight of approximately 126.14 g/mol. The presence of the carboxamide moiety allows NMPC to form hydrogen bonds with various enzymes and proteins, which is crucial for its biological activity.

The biological activity of NMPC is primarily attributed to its ability to interact with specific enzymes and proteins involved in critical biochemical pathways. The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition is particularly significant as it suggests potential applications in treating bacterial infections .

Target Enzymes

- DNA Gyrase : NMPC acts as an inhibitor of DNA gyrase, demonstrating IC₅₀ values in the nanomolar range, indicating potent antibacterial activity .

- Mycolic Acid Biosynthesis : Studies have identified NMPC derivatives that target the MmpL3 protein in Mycobacterium tuberculosis, crucial for mycolic acid biosynthesis, linking this interaction to anti-tuberculosis activity .

Antimicrobial Properties

NMPC exhibits promising antimicrobial activities against a range of pathogens:

- Staphylococcus aureus : It has been reported to have a minimal inhibitory concentration (MIC) of 1 μg/mL against S. aureus, showcasing its effectiveness as an antibacterial agent .

- Mycobacterium tuberculosis : NMPC derivatives have shown potent anti-tuberculosis activity with MIC values less than 0.016 μg/mL, indicating their potential as therapeutic agents against drug-resistant strains .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anti-Tuberculosis Activity :

- Cytotoxicity Assessment :

Summary Table of Biological Activities

| Biological Activity | Target Organism/Enzyme | MIC/IC₅₀ Value | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1 μg/mL | Effective against gram-positive bacteria |

| Antibacterial | E. coli DNA gyrase | <10 nM | Potent inhibitor |

| Anti-Tuberculosis | Mycobacterium tuberculosis | <0.016 μg/mL | Effective against drug-resistant strains |

| Cytotoxicity | Various cancer cell lines | >64 μg/mL | Low toxicity observed |

Properties

IUPAC Name |

N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZQAEQLSRWNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632173 | |

| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132911-42-3 | |

| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.